2-Methoxy-5-(trifluoromethyl)phenylacetonitrile
Overview
Description
2-Methoxy-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H8F3NO. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetonitrile group (-CH2CN). This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyanide group, forming the acetonitrile derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2-Methoxy-5-(trifluoromethyl)benzyl chloride
- 2-Methoxy-5-(trifluoromethyl)benzoic acid
Uniqueness
2-Methoxy-5-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-3-2-8(10(11,12)13)6-7(9)4-5-14/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGILINGTRFYWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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